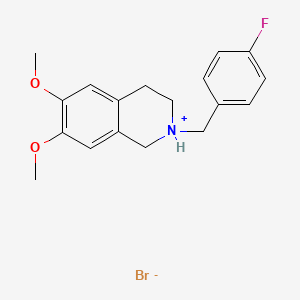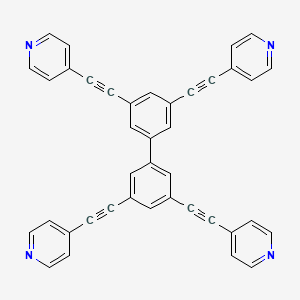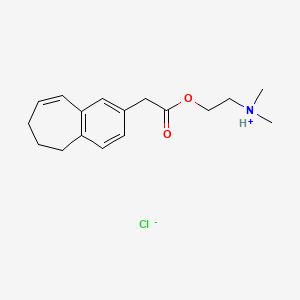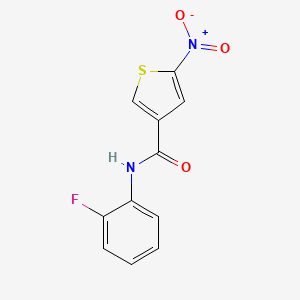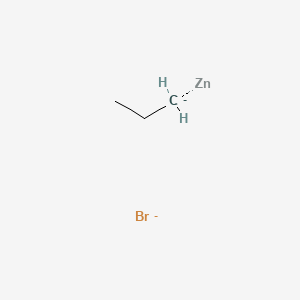![molecular formula C13H10ClNO B13738359 6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one CAS No. 42487-22-9](/img/structure/B13738359.png)
6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This particular compound features a chloro and ethyl substituent on the indole core, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . For this specific compound, the starting materials would include a chloro-substituted phenylhydrazine and an appropriate ketone.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted indole derivatives .
Aplicaciones Científicas De Investigación
6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1H-benzo[cd]indol-2-one: Lacks the ethyl group but shares the chloro substituent.
1-Ethyl-1H-benzo[cd]indol-2-one: Lacks the chloro group but has the ethyl substituent.
6-Bromo-1-ethyl-1H-benzo[cd]indol-2-one: Similar structure but with a bromo substituent instead of chloro.
Uniqueness
6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one is unique due to the presence of both chloro and ethyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other similar compounds .
Propiedades
Número CAS |
42487-22-9 |
|---|---|
Fórmula molecular |
C13H10ClNO |
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
6-chloro-1-ethylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C13H10ClNO/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2H2,1H3 |
Clave InChI |
YVJMISVVJPEBSQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O |
Solubilidad |
7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


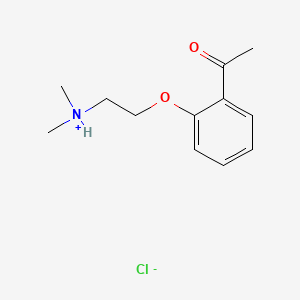
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)


